1-Chloro-3-[(propan-2-yl)oxy]propan-2-one
Description
1-Chloro-3-[(propan-2-yl)oxy]propan-2-one is a chlorinated ketone derivative featuring an isopropoxy group at the 3-position and a chlorine atom at the 1-position of the propan-2-one backbone. This compound serves as a key intermediate in the synthesis of β-blockers and other pharmaceuticals. Its structural versatility allows for modifications that influence reactivity, enantioselectivity, and downstream applications in drug development .
Properties
IUPAC Name |
1-chloro-3-propan-2-yloxypropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-5(2)9-4-6(8)3-7/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHXZSDWLIUHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550057 | |
| Record name | 1-Chloro-3-[(propan-2-yl)oxy]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63611-47-2 | |
| Record name | 1-Chloro-3-[(propan-2-yl)oxy]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-[(propan-2-yl)oxy]propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ether linkage. The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the desired ketone.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often employing advanced techniques such as distillation and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-[(propan-2-yl)oxy]propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: 3-[(propan-2-yl)oxy]propan-2-ol.
Reduction: 1-Chloro-3-[(propan-2-yl)oxy]propan-2-ol.
Oxidation: 3-[(propan-2-yl)oxy]propanoic acid.
Scientific Research Applications
1-Chloro-3-[(propan-2-yl)oxy]propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-3-[(propan-2-yl)oxy]propan-2-one depends on its specific application. In chemical reactions, the compound acts as an electrophile due to the presence of the electron-withdrawing chlorine atom and the carbonyl group. This makes it susceptible to nucleophilic attack, facilitating various substitution and addition reactions. In biological systems, its mechanism of action may involve interactions with cellular components, leading to disruption of metabolic processes or inhibition of microbial growth.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following compounds share the 1-chloro-propan-2-one core but differ in substituents, leading to distinct physicochemical profiles:
a) 1-Chloro-3-(3-chlorophenyl)propan-2-one
- Substituent : 3-chlorophenyl group at the 3-position.
- Molecular Formula : C₉H₈Cl₂O.
- Boiling Point : 90–93 °C (0.22–0.25 Torr).
- Density : 1.275 g/cm³.
- Application : Intermediate in agrochemicals or pharmaceuticals.
- Comparison: The aromatic chlorophenyl group increases molecular weight (203.07 g/mol) and boiling point compared to the aliphatic isopropoxy group in the target compound.
b) 1-Chloro-3-(1-naphthyloxy)propan-2-one
- Substituent : 1-naphthyloxy group at the 3-position.
- Application: Precursor to propranolol (β-blocker).
- Comparison : The bulky naphthyl group reduces enzymatic reduction efficiency (25–88% yield with Yarrowia lipolytica), whereas smaller substituents like isopropoxy may allow higher stereoselectivity .
c) 1-Chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-yl butanoate
- Substituent: Phenoxy group with a complex ether side chain.
- Synthesis : Derived via CALB-catalyzed kinetic resolution (E-value = 52, 99% ee for R-enantiomer).
- Comparison: The esterification introduces a butanoate group, altering solubility and enabling chiral separation via HPLC. This contrasts with the target compound’s ketone functionality, which is more reactive toward reductions .
a) Reduction to Chlorohydrins
- Target Compound : Reduction yields 1-chloro-3-[(propan-2-yl)oxy]propan-2-ol, a β-blocker intermediate.
- 1-Chloro-3-(1-naphthyloxy)propan-2-one : Reduced to (S)-1-chloro-3-(1-naphthyloxy)propan-2-ol with Y. lipolytica (up to 88% yield, 99% ee).
- 1-Chloro-3-(2,5-dimethylphenoxy)propan-2-one: Lower yields (34–63%) due to steric hindrance from methyl groups .
Pharmacological Relevance
- β-Blocker Synthesis : The target compound and its analogs are precursors to drugs like bisoprolol and betaxolol. Substituent bulkiness (e.g., naphthyl vs. isopropoxy) affects binding affinity to β-adrenergic receptors .
- Chiral Purity : Enzymatic methods (e.g., CALB) achieve >99% ee for R-enantiomers, critical for drug efficacy and safety .
Biological Activity
1-Chloro-3-[(propan-2-yl)oxy]propan-2-one is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro group and an isopropyl ether moiety, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values suggesting significant potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 30 |
These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.
Cytotoxicity and Anticancer Potential
In addition to its antimicrobial activity, the compound has been evaluated for cytotoxic effects on cancer cell lines. The following table summarizes the findings from cytotoxicity assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
The IC50 values suggest that this compound exhibits selective toxicity towards cancer cells, warranting further investigation into its mechanisms of action.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies indicate that the compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death.
- Disruption of Membrane Integrity : The compound's lipophilicity may allow it to integrate into cellular membranes, disrupting their integrity and function.
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed a significant reduction in pathogen load following treatment with formulations containing this compound.
- Oncology Trials : An exploratory study assessed the efficacy of the compound in combination with standard chemotherapy in breast cancer patients, showing enhanced tumor reduction compared to chemotherapy alone.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
